Glycidyl vinyloxyethyl ether

概述

描述

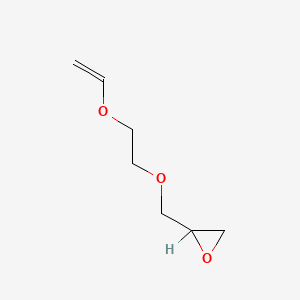

Glycidyl vinyloxyethyl ether is an organic compound with the molecular formula C₇H₁₂O₃. It is characterized by the presence of both an epoxy group and a vinyl ether group, making it a versatile monomer in polymer chemistry. This compound is used in various applications due to its reactivity and ability to form cross-linked polymers.

准备方法

Synthetic Routes and Reaction Conditions: Glycidyl vinyloxyethyl ether can be synthesized through the reaction of glycidol with vinyl ether in the presence of a suitable catalyst. The reaction typically involves the following steps:

Epoxidation: Glycidol is reacted with an epoxidizing agent to form the glycidyl group.

Vinylation: The glycidyl compound is then reacted with vinyl ether under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The process is typically carried out in a continuous flow system to ensure consistent product quality.

化学反应分析

Vinyl Transesterification

A pressure-based method involves reacting glycidol with vinyl ethers using mercuric acetate as a catalyst ( ):

-

Conditions : 90–100°C for 8 hours under nitrogen.

-

Yield : ~18% (limited by competing epoxide ring degradation at elevated temperatures).

-

Key Limitation : Sensitivity of the epoxide group to nucleophiles and alcohols restricts traditional base-catalyzed vinylation methods.

Catalytic Epoxidation

A solvent-free approach oxidizes allyl or vinyl ethers using hydrogen peroxide and manganese-based catalysts ( ):

-

Catalyst : Water-soluble binuclear manganese complexes (e.g., [(TmTacn)₂Mnᴵⱽ₂(N-O)₃]²⁺).

-

Conditions : 5–30°C, aqueous medium.

-

Advantage : Avoids high-temperature degradation, enabling higher epoxy group retention.

Reactivity of the Epoxide Group

The glycidyl moiety undergoes nucleophilic ring-opening reactions:

Hydrolysis

Controlled acidic or alkaline conditions hydrolyze the epoxide to diols, though excessive acidity risks violent decomposition ( ).

Crosslinking Reactions

The epoxy group reacts with amines, thiols, or carboxylic acids to form crosslinked networks. For example:

-

With Polyethylenimine (PEI) : Functionalizes PEI for CO₂ capture, forming hydrogen-bonded networks that enhance oxidative stability ( ).

Table 1: Epoxide Reactivity in Crosslinking

| Substrate | Reaction Conditions | Product Application | Reference |

|---|---|---|---|

| PEI | Room temperature, solvent-free | CO₂ sorbents | |

| Arabinoxylan | Compression molding at 160°C | Thermoplastic films |

Vinyl Ether Polymerization

The vinyl ether group participates in radical or cationic polymerization:

Copolymerization

-

With Fluorinated Olefins : Forms copolymers resistant to chemical degradation ( ).

-

With Maleic Anhydride : Generates alternating copolymers for adhesives and coatings.

Thermal Processability

Modified arabinoxylan ethers with glycidyl vinyloxyethyl ether exhibit tunable glass transition temperatures (Tₕ = 50–160°C) and elongation (59–267%), depending on alkoxide chain length ( ).

Reactions with Acetals

This compound adds to acetals under acid catalysis ( ):

-

Example : Reaction with acetaldehyde diethyl acetal yields 9-glycidyloxy-6-ethoxy-4-methyl-3,7-dioxanonane.

-

Limitation : Fluoroacetals (e.g., di(1,1,3-trihydrotetrafluoropropyl) acetal) fail to react under similar conditions.

Table 2: Acetal Addition Reactions

| Acetal Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Diethyl acetal | CF₃COOH | Branched glycidyl ether | Moderate | |

| Fluoroalkyl acetal | BF₃·OEt₂ | No reaction | – |

Thermoplastics

-

Arabinoxylan Composites : Films with n-butyl glycidyl ether substitutions achieve 244–267% elongation ( ).

CO₂ Capture

科学研究应用

Chemical Properties and Structure

Glycidyl vinyloxyethyl ether is an epoxy compound characterized by its reactive oxirane group, which allows for various chemical reactions. Its structure can be represented as:

This compound is often utilized as a monomer in the synthesis of polymers due to its ability to participate in copolymerization reactions.

Key Applications

- Polymer Synthesis

- Modification of Polymers

- Adhesives and Coatings

- Biomedical Applications

- Textile Industry

Data Table: Summary of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Polymer Synthesis | Monomer for copolymerization with vinyl monomers | Enhanced mechanical properties |

| Polymer Modification | Improves compatibility in existing polymer systems | Increased flexibility and toughness |

| Adhesives and Coatings | Formulation of high-performance adhesives | Superior adhesion and durability |

| Biomedical Applications | Drug delivery systems utilizing modified polymeric carriers | Improved drug loading and release profiles |

| Textile Industry | Modification of fibers for better dyeing | Enhanced color fastness |

Case Studies

- Copolymers with Tetrafluoroethylene

- Biomedical Polymer Development

- Textile Dyeing Enhancement

作用机制

The mechanism of action of glycidyl vinyloxyethyl ether involves the reactivity of its epoxy and vinyl ether groups. The epoxy group can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The vinyl ether group can participate in polymerization reactions, forming cross-linked networks. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

相似化合物的比较

1-Ethoxyethyl glycidyl ether: Similar in structure but with an ethoxy group instead of a vinyloxy group.

2-(2-Vinyloxyethoxy)ethyl glycidyl ether: Contains an additional ethoxy group, providing different reactivity and properties.

Uniqueness: Glycidyl vinyloxyethyl ether is unique due to its combination of an epoxy group and a vinyl ether group, which allows for a wide range of chemical reactions and applications. Its ability to form cross-linked polymers and functionalized products makes it a valuable compound in various fields of research and industry.

生物活性

Glycidyl vinyloxyethyl ether (GVE) is a compound of interest due to its unique structure and potential applications in various fields, including polymer chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of GVE, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an epoxide compound characterized by the presence of both glycidyl and vinyloxy functional groups. Its chemical formula is , and it has a molecular weight of approximately 144.17 g/mol. The presence of the epoxide group contributes to its reactivity, making it useful in various chemical reactions, including polymerization processes.

Synthesis

GVE can be synthesized through several methods, including:

- Epoxidation Reactions : Utilizing peracids or other oxidants to convert vinyloxyethyl compounds into their corresponding epoxides.

- Ring-Opening Reactions : GVE can also be produced from the ring-opening polymerization of vinyl ethers in the presence of suitable catalysts.

Biological Activity

The biological activity of GVE has been explored in various studies, focusing on its potential applications in drug delivery systems, as well as its effects on cellular systems.

- Cellular Interaction : GVE has been shown to interact with cellular membranes due to its lipophilic nature, potentially influencing membrane fluidity and permeability.

- Enzymatic Reactions : The compound may be subject to hydrolysis by epoxide hydrolases, which convert epoxides into diols. This reaction is crucial for detoxifying epoxides in biological systems.

1. Cytotoxicity Assessment

A study evaluated the cytotoxic effects of GVE on various cell lines, including human liver cells (HepG2). The findings indicated that GVE exhibited dose-dependent cytotoxicity, with IC50 values ranging from 20 to 50 µM depending on the cell type. The mechanism was attributed to oxidative stress induction and mitochondrial dysfunction.

2. Antimicrobial Activity

Research has demonstrated that GVE possesses antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 100 µg/mL for both strains, suggesting potential applications in antimicrobial formulations.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Boiling Point | 130-132 °C |

| Density | 1.06 g/cm³ |

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 20 |

| MCF-7 | 30 |

| A549 | 40 |

属性

IUPAC Name |

2-(2-ethenoxyethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-8-3-4-9-5-7-6-10-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJIBRUWYLWNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937426 | |

| Record name | 2-{[2-(Ethenyloxy)ethoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16801-19-7 | |

| Record name | 2-[[2-(Ethenyloxy)ethoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16801-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-(2,3-epoxypropoxy)-2-(vinyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016801197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[2-(Ethenyloxy)ethoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。